

Ceftazidime Sodium in Aqueous Solution: A Technical Guide to Degradation Pathways

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Compound of Interest

Compound Name: **Ceftazidime sodium**

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Ceftazidime sodium, a third-generation cephalosporin antibiotic, is a cornerstone in the treatment of severe bacterial infections. However, its efficacy is intrinsically linked to its stability, particularly in aqueous solutions where it is susceptible to degradation. This technical guide provides an in-depth exploration of the degradation pathways of **ceftazidime sodium**, offering a critical resource for researchers and professionals involved in its study and formulation. By understanding the mechanisms of degradation, strategies can be developed to enhance its stability and ensure optimal therapeutic outcomes.

Core Degradation Pathways

The degradation of ceftazidime in aqueous solutions is a multifaceted process influenced by several environmental factors, primarily pH, temperature, and light. The principal degradation pathways involve the hydrolysis of the β -lactam ring, a characteristic feature of penicillin and cephalosporin antibiotics, and the cleavage of the C-3 side chain, which results in the formation of pyridine.^{[1][2][3]} Additionally, epimerization at the C-6 or C-7 position can occur, particularly in basic conditions.^{[1][2]}

The hydrolysis of the β -lactam ring is a critical degradation route, as it inactivates the antibacterial activity of the molecule.^[4] This reaction is catalyzed by hydroxyl ions, and its rate is therefore highly dependent on the pH of the solution.^[1] The cleavage of the pyridinium group from the C-3' position is another significant degradation pathway, leading to the formation of

pyridine, a potentially toxic compound.[5][6][7][8] The rate of pyridine formation is also influenced by temperature and the concentration of the ceftazidime solution.[5][6][9]

Under acidic and neutral conditions, the opening of the β -lactam ring can occur concurrently with the production of pyridine and methylene derivatives.[1] In basic solutions, the formation of a C-7 epimer of ceftazidime has been observed.[1] At elevated temperatures, ceftazidime degradation can lead to the formation of [(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal and a Δ -2 isomer of ceftazidime, alongside pyridine.[10]

Caption: Primary degradation pathways of ceftazidime in aqueous solution.

Quantitative Analysis of Degradation

The stability of ceftazidime is quantifiable and is significantly affected by the storage conditions. The following tables summarize the degradation of ceftazidime under various temperature and light conditions.

Table 1: Effect of Temperature on Ceftazidime Stability in Aqueous Solution

Concentration (% w/v)	Temperature (°C)	Incubation Time (h)	Remaining Ceftazidime (%)	Reference
12	25	24	>90	[10]
12	37	24	<90	[10]
4-12	≤25	24	>90	[11][12]
10 mg/mL	4	28 days	Stable	[13]
10 mg/mL	25	<28 days	Decreased	[13]
1 mg/mL	4	17 days	>90	[14]
1 mg/mL	25	72 hours	>90	[14]
100 & 200 mg/mL	4	96 hours	>90	[15]
100 & 200 mg/mL	21-23	8 hours	>90	[15]

Table 2: Effect of Light on Ceftazidime Stability in Normal Saline Solution

Exposure Time (h)	Drug Concentration Reduction (%)	Reference
6	1.69	[16]
12	4.44	[16]
24	7.19	[16]

Experimental Protocols for Degradation Studies

To investigate the degradation of ceftazidime, forced degradation studies are essential. These studies expose the drug to stress conditions to accelerate degradation and identify potential degradation products.

Forced Degradation Protocol

This protocol outlines a general procedure for conducting forced degradation studies on ceftazidime.

1. Preparation of Stock Solution:

- Prepare a stock solution of ceftazidime at a concentration of 1 mg/mL in a suitable solvent, such as water or a 50:50 mixture of acetonitrile and water.[\[3\]](#)

2. Stress Conditions:

- Acid Hydrolysis: To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N hydrochloric acid. Heat the mixture at 60°C for 30 minutes. After incubation, cool the solution to room temperature and neutralize with 0.1 N sodium hydroxide.[\[3\]](#)
- Base Hydrolysis: To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N sodium hydroxide. Heat the mixture at 60°C for 30 minutes. After incubation, cool the solution to room temperature and neutralize with 0.1 N hydrochloric acid.[\[3\]](#)
- Oxidative Degradation: To 1 mL of the ceftazidime stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂). Keep the solution at 60°C for 30 minutes.[\[3\]](#)
- Thermal Degradation: Place the ceftazidime stock solution in a hot air oven at a controlled temperature (e.g., 45°C or 60°C) for a specified duration.[\[3\]](#)[\[17\]](#)[\[18\]](#)
- Photodegradation: Expose the ceftazidime stock solution to UV radiation (e.g., 254 nm) and visible radiation for a defined period.[\[17\]](#)

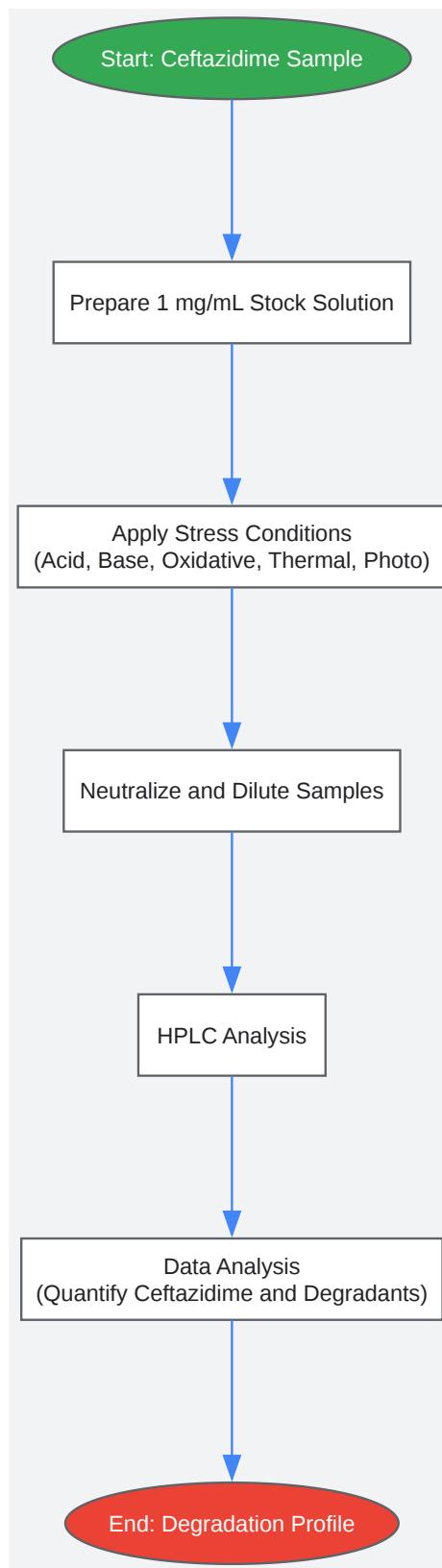
3. Sample Analysis:

- After the exposure period, dilute the stressed samples with the mobile phase to a suitable concentration for analysis.
- Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify the intact ceftazidime from its degradation products.[\[3\]](#)

HPLC Method for Ceftazidime and Degradation Products

A robust HPLC method is crucial for the accurate analysis of ceftazidime and its degradation products.

- Column: Lichrosorb 100RP-18 (25 cm x 0.4 cm, 5- μ m pore size) with a Novapack C18 precolumn.[10]
- Mobile Phase: Isocratic elution with 10 mM sodium acetate buffer (pH 4.0) and acetonitrile (89:11 v/v).[10]
- Detector: UV detector at an absorption wavelength of 254 nm.[10]
- Flow Rate: Typically 1-2 mL/min.
- Injection Volume: 20 μ L.[1]



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Caption: Workflow for ceftazidime forced degradation studies.

Conclusion

The degradation of **ceftazidime sodium** in aqueous solutions is a complex process governed by factors such as pH, temperature, and light. The primary degradation pathways involve hydrolysis of the β -lactam ring and cleavage of the C-3 side chain to form pyridine. A thorough understanding of these pathways and the kinetics of degradation is paramount for the development of stable ceftazidime formulations. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to conduct robust stability studies, ultimately contributing to the delivery of a safe and effective therapeutic agent to patients. The provided quantitative data underscores the importance of controlled storage conditions to maintain the integrity of ceftazidime solutions.

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